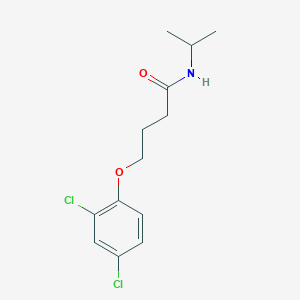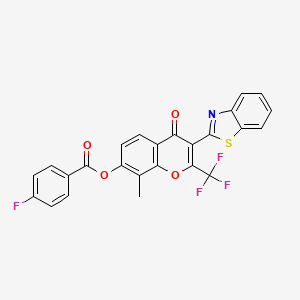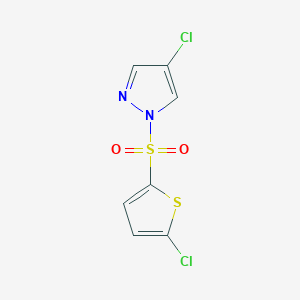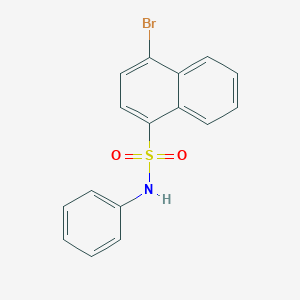
4-(2,4-DICHLOROPHENOXY)-N~1~-ISOPROPYLBUTANAMIDE
Overview
Description
4-(2,4-DICHLOROPHENOXY)-N~1~-ISOPROPYLBUTANAMIDE is a synthetic organic compound that belongs to the class of phenoxy herbicides. This compound is known for its selective herbicidal properties, primarily targeting broadleaf weeds while leaving grasses relatively unaffected. It is structurally related to 2,4-dichlorophenoxyacetic acid, a widely used herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-N~1~-ISOPROPYLBUTANAMIDE typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often include:
Temperature: The reactions are usually carried out at elevated temperatures, around 100°C.
Catalysts: Acid or base catalysts may be used to facilitate the reactions.
Solvents: Common solvents include water, ethanol, or other organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: These systems ensure a steady production rate and consistent product quality.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROPHENOXY)-N~1~-ISOPROPYLBUTANAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce various amines.
Scientific Research Applications
4-(2,4-DICHLOROPHENOXY)-N~1~-ISOPROPYLBUTANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study herbicidal activity and the effects of phenoxy herbicides.
Biology: The compound is used to investigate the mechanisms of plant growth regulation and weed control.
Medicine: Research is ongoing to explore its potential effects on human health and its role as a potential therapeutic agent.
Industry: It is widely used in agriculture to control broadleaf weeds in crops such as wheat, corn, and rice.
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-N~1~-ISOPROPYLBUTANAMIDE involves its role as a synthetic auxin, a type of plant hormone. The compound mimics natural auxins, leading to uncontrolled growth and eventual death of the targeted weeds. The molecular targets include auxin receptors and pathways involved in cell division and elongation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A closely related compound with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another phenoxy herbicide with a broader spectrum of activity.
Mecoprop (MCPP): A phenoxy herbicide used for selective weed control.
Uniqueness
4-(2,4-DICHLOROPHENOXY)-N~1~-ISOPROPYLBUTANAMIDE is unique due to its specific structural modifications, which enhance its selectivity and effectiveness as a herbicide. Its isopropylamide group provides distinct physicochemical properties, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO2/c1-9(2)16-13(17)4-3-7-18-12-6-5-10(14)8-11(12)15/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFODOAVIOMAZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4862546.png)

![N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B4862552.png)


![5-(3-phenoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B4862592.png)
![2-methyl-1-(3-methylbutyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4862605.png)
![N-[2-(dimethylamino)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B4862618.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B4862619.png)
![methyl 5-methyl-2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4862632.png)
![1-(3,4-dichlorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B4862633.png)
![2-(4-FLUOROPHENYL)-N~7~-[1-(4-PROPYLPHENYL)ETHYL]-5-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE](/img/structure/B4862637.png)
![2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-[2-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]ACETAMIDE](/img/structure/B4862644.png)
![6-methyl-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B4862649.png)
